(2-Oxocyclopentyl)methyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-oxocyclopentyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(9)11-5-7-3-2-4-8(7)10/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYHGIVQXLNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxocyclopentyl Methyl Acetate
Established Synthetic Pathways to (2-Oxocyclopentyl)methyl Acetate (B1210297)
Historically, the synthesis of (2-Oxocyclopentyl)methyl acetate has been approached through various multi-step sequences. These established routes, while foundational, often present challenges in terms of yield, reaction conditions, and environmental impact.
Key Precursors and Reaction Conditions in Prior Art Synthesis
Early synthetic routes to this compound and its ethyl ester analog have utilized readily available starting materials like diethyl adipate (B1204190) and cyclopentanone (B42830) derivatives. google.com
Alternative approaches have explored the use of cyclopentanone. One method involves the formation of an enamine with tetrahydropyrrole, followed by alkylation with ethyl bromoacetate (B1195939). This process, conducted in benzene (B151609) at ambient temperature, is plagued by low yields and the use of a toxic solvent. Another strategy utilizes lithium diisopropylamide (LDA) for the deprotonation of cyclopentanone, followed by alkylation. This method requires cryogenic temperatures (-78°C) and anhydrous conditions, and can be costly.
A more direct synthesis involves the esterification of 2-(2-oxocyclopentyl)acetic acid with absolute ethanol (B145695) in the presence of sulfuric acid, followed by heating under reflux. google.com
A summary of these established methods is presented in the table below:
| Starting Material | Key Steps | Yield (%) | Solvents | Temperature | Drawbacks |
| Diethyl Adipate | Cyclization, substitution, hydrolysis, decarboxylation, esterification | 47.7-54.0 | Benzene | Reflux | Multiple purifications, toxic solvent, high waste |
| Ethyl Cyclopentanone Carboxylate | Substitution, hydrolysis, decarboxylation, esterification | 27.5 | Not specified | Moderate | Low overall yield, multiple steps |
| Cyclopentanone + Tetrahydropyrrole | Enamine formation, alkylation | Low | Benzene | Ambient | Toxic solvent, low yield |
| Cyclopentanone | Deprotonation with LDA, alkylation | Not specified | THF or similar | -78°C | Expensive, low temperature, anhydrous conditions |
| 2-(2-Oxocyclopentyl)acetic acid | Esterification | Not specified | Absolute ethanol | Reflux | Not detailed |
Optimization Strategies for Existing Synthetic Routes
Further optimization has been explored in the decarboxylation step of related ketoesters. It was found that decarboxylation under basic conditions can lead to ring opening, while acidic conditions result in low yields of the desired ketone. researchgate.net The Krapcho decarboxylation conditions have shown better results, although side reactions can still occur. researchgate.net The addition of acetic acid as a proton donor has been shown to suppress ring-opening side reactions almost completely. researchgate.net
Microwave-assisted esterification has also been investigated as a method to optimize the synthesis of methyl acetate. uctm.eduresearchgate.net This technique can lead to increased reaction rates, higher yields, and reduced reaction times compared to conventional heating methods. uctm.eduresearchgate.net The optimization of parameters such as microwave power, catalyst concentration, and reaction time can significantly improve the conversion to the desired ester. uctm.eduresearchgate.net
Novel Approaches in the Synthesis of this compound
The quest for more efficient and sustainable synthetic methods has driven the development of novel approaches to this compound and related compounds. These modern strategies often focus on improving reaction efficiency, reducing environmental impact, and exploring new catalytic systems.
Development of Innovative Synthetic Protocols
A notable innovative protocol is the "one-pot" synthesis of ethyl 2-oxocyclopentylacetate from diethyl adipate. google.com This method combines condensation, substitution, hydrolysis, and deacidification in a single reaction vessel, followed by esterification, significantly shortening the production cycle and simplifying post-treatment. google.com This approach boasts a high yield and is suitable for large-scale production. google.com
Another novel approach involves the use of ionic liquids as reaction media for the alkylation of 2-chlorocyclopentanone (B1584037) with dimethyl malonate. sapub.org This method has demonstrated significantly enhanced yields compared to conventional solvents like dichloromethane (B109758). sapub.org The high polarity and unique solvation properties of ionic liquids facilitate the reaction, offering a greener and more efficient alternative. sapub.org
The in situ generation of non-stabilized carbene complexes via intramolecular acetylene (B1199291) insertion represents another innovative strategy for preparing γ-keto esters. lookchem.com This method involves the mild thermolysis of specific (methoxymethylene) complexes of chromium and tungsten pentacarbonyl. lookchem.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs, aiming to reduce waste and the use of hazardous substances.
The one-pot synthesis from diethyl adipate aligns with green chemistry principles by reducing the number of purification steps and minimizing waste generation ("three wastes"). The substitution of toxic benzene with the less toxic toluene (B28343) is another key green feature of this method.
The use of ionic liquids in the synthesis of precursors like dimethyl 2-(2-oxocyclopentyl) malonate also represents a significant step towards greener chemistry. sapub.org Ionic liquids can be recycled and often lead to higher yields and cleaner reactions, reducing the need for extensive purification. sapub.org
Microwave-assisted synthesis is another green technology being applied to esterification reactions. uctm.eduresearchgate.net This method offers rapid and uniform heating, leading to shorter reaction times, reduced energy consumption, and often higher product purity with fewer side-products. researchgate.net
Stereoselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound and related compounds is crucial for their application in pharmaceuticals and other biologically active molecules.
One approach to stereoselective synthesis involves the enzymatic reduction of 2,2-disubstituted 3-hydroxycyclopentane-1-ones. researchgate.net This method can produce a series of 2,2-disubstituted cyclopentane-1,3-diols with high diastereoselectivity. researchgate.net For instance, the acetylation of the hydroxyl group in 2-benzyl-2-methyl-3-oxocyclopentyl acetate significantly influences the stereoselectivity of the reduction. researchgate.net
Another strategy for stereoselective synthesis is the use of chiral catalysts in reactions such as the cyclopropanation of silyl (B83357) enol ethers with methyl diazoacetate. lookchem.com This can lead to the formation of γ-oxocarboxylates with enantiomeric excess. lookchem.com
Furthermore, a two-step annelation protocol involving the reaction of diesters and methyl bromoacetate with 2-chlorocyclopentanone derivatives, mediated by K-Selectride and Wilkinson's catalyst, has been shown to produce bicyclic lactones with complete stereoselectivity. sapub.org The subsequent reduction of the ketone can also be performed stereoselectively. sapub.org
Asymmetric Catalysis in the Formation of this compound
Asymmetric catalysis offers a powerful and atom-economical approach to generating enantiomerically enriched compounds. This method utilizes a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate, thereby producing a chiral product with high enantioselectivity.
One relevant approach involves the asymmetric cyclopropanation of silyl enol ethers with methyl diazoacetate, catalyzed by optically active copper catalysts. The resulting siloxycyclopropanes can then undergo ring-opening to furnish γ-oxocarboxylates, such as this compound. Research has shown that enantiomeric excesses of up to 48% can be achieved through this pathway. lookchem.com
Another key strategy is the organocatalyzed Michael addition. For instance, the addition of nucleophiles like acetylacetone (B45752) to substrates such as methyl 2-oxocyclopentene can be catalyzed by chiral organocatalysts. Immobilized Cinchona-squaramide catalysts have been used for such reactions, yielding Michael adducts with excellent stereoselectivities. acs.org These reactions can be performed in both batch and continuous flow setups, with the immobilized catalysts demonstrating good recyclability. acs.org The table below summarizes findings for a benchmark Michael addition to a related cyclopentane (B165970) substrate. acs.org
| Catalyst System | Substrates | Conditions | Yield | Enantioselectivity (e.e.) | Diastereoselectivity (d.r.) | Source |
|---|---|---|---|---|---|---|
| Immobilized Cinchona-Squaramide | Acetylacetone + Methyl 2-oxocyclopentene | Batch, 0.8 mol% catalyst | Excellent | Excellent | Excellent | acs.org |
| Immobilized Cinchona-Squaramide | Acetylacetone + Methyl 2-oxocyclopentene | Continuous Flow | Excellent | Excellent | Excellent | acs.org |
Chiral Auxiliary Strategies for Enantioselective Production
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is one of the most reliable and well-established methods for asymmetric synthesis. researchgate.net
The synthesis of this compound can be envisioned through the asymmetric alkylation of a cyclopentanone enolate. In this approach, a chiral auxiliary is first attached to the cyclopentanone precursor. The most widely used auxiliaries are derived from readily available, inexpensive chiral compounds like amino acids or terpenes. researchgate.netmsu.edu Evans' oxazolidinones and Meyers' chiral amines (like pseudoephedrine) are prominent examples that have been successfully applied in numerous asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.netmsu.edu
For example, a chiral oxazolidinone can be acylated and then deprotonated to form a chiral (Z)-enolate. wikipedia.org The stereofacial bias created by the auxiliary directs the approach of an electrophile, such as a methyl acetate equivalent, leading to a product with high diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched target molecule. The diastereoselectivity is often influenced by the chelation of the metal counter-ion (e.g., lithium or boron) by the enolate and the auxiliary, which creates a rigid structure that blocks one face of the enolate from the incoming electrophile. wikipedia.orgmsu.edu
| Auxiliary Type | Reaction | Key Features | Typical Selectivity | Source |
|---|---|---|---|---|
| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid (Z)-enolate via chelation, directing electrophilic attack. | High diastereoselectivity. | wikipedia.orgresearchgate.net |
| Pseudoephedrine Amides | Alkylations | The lithium enolate forms a chelated structure where one face is blocked by the secondary lithium alkoxide and associated solvent. | High facial selectivity. | wikipedia.org |
| Camphorsultam | Various including Diels-Alder | Provides high stereochemical control; both enantiomers can sometimes be accessed by changing solvents. | High diastereoselectivity. | researchgate.net |
Diastereoselective Control in Related Cyclopentane Systems
The synthesis of substituted cyclopentanes often generates multiple stereocenters, making diastereoselective control a critical aspect of the synthetic strategy. nih.gov Several methods have been developed to control the relative stereochemistry of substituents on a cyclopentane ring.
One powerful method is the [3+2] cyclization reaction. For example, the reaction between α,β-unsaturated methoxycarbene complexes and methyl ketone lithium enolates can produce highly functionalized cyclopentane derivatives. nih.govacs.org The diastereoselectivity of this transformation has been shown to be critically dependent on the solvent. By choosing the appropriate solvent or adding a cosolvent like N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDTA), the reaction can be directed to favor one diastereomer over another. acs.org For instance, in the reaction of a specific carbene complex with a lithium enolate, the diastereomeric excess (de) could be increased from moderate to 78% simply by using PMDTA as a cosolvent in diethyl ether. acs.org
Another sophisticated approach is the use of a domino or cascade sequence initiated by a rhodium carbene. In one study, the reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols generated cyclopentanes with four new stereogenic centers with excellent stereoselectivity (>97:3 dr, 99% ee). nih.gov This complex transformation involves five distinct steps, including an oxonium ylide formation, a nih.govacs.org-sigmatropic rearrangement, and an oxy-Cope rearrangement, where stereocontrol is exerted at multiple stages to achieve the final highly pure stereoisomer. nih.gov The steric bulk at the carbinol center of the butenol (B1619263) was found to influence the diastereoselectivity of the key rearrangement step. nih.gov
| Methodology | Reactants | Key Control Element | Observed Selectivity | Source |
|---|---|---|---|---|
| [3+2] Cyclization | Alkenyl Fischer carbene complexes + Lithium enolates | Solvent/Cosolvent (THF vs. Et₂O with PMDTA) | Up to 78% de, sometimes exclusive formation of one diastereomer. | acs.org |
| Rhodium Carbene Domino Sequence | Vinyldiazoacetates + (E)-1,3-disubstituted 2-butenols | Chiral Rhodium Catalyst and Substrate Structure | >97:3 dr and 99% ee. | nih.gov |
| Organophotoredox [3+2] Cycloaddition | N-aryl cyclopropylamines + N-vinylphthalimides | Dual Catalyst System (Eosin Y and BINOL-derived phosphoric acid) | High diastereoselectivity for cis-cyclopentane-1,2-diamine (B3003292) derivatives. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 2 Oxocyclopentyl Methyl Acetate
Organic Transformations Involving (2-Oxocyclopentyl)methyl Acetate (B1210297)
The dual functionality of (2-oxocyclopentyl)methyl acetate allows it to participate in a wide range of organic reactions, serving as a valuable building block for more complex molecular architectures.
Nucleophilic Substitution Reactions of this compound
The acetate group and the alpha-protons to the carbonyl and ester groups are susceptible to nucleophilic attack and substitution. Palladium-catalyzed allylic substitution reactions of related Morita-Baylis-Hillman (MBH) acetates with enamines have been explored. academie-sciences.fr In these reactions, a new carbon-carbon bond is formed, yielding 1,5-dicarbonyl compounds. academie-sciences.fr
For instance, the reaction of an acyclic MBH acetate with various cyclic enamines in the presence of a palladium catalyst and a Lewis acid like ZnBr₂ produces unsaturated 1,5-keto esters in moderate to good yields. academie-sciences.fr
| Enamine Reactant | MBH Acetate | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Enamine from Cyclopentanone (B42830) | Acyclic MBH Acetate 3a | Pd(OAc)₂ / PPh₃ / ZnBr₂ | Dichloromethane (B109758) | 70 | academie-sciences.fr |
| Enamine from Cyclohexanone (B45756) | Acyclic MBH Acetate 3a | Pd(OAc)₂ / PPh₃ / ZnBr₂ | Dichloromethane | 80 | academie-sciences.fr |
| Enamine from Cycloheptanone | Acyclic MBH Acetate 3a | Pd(OAc)₂ / PPh₃ / ZnBr₂ | Dichloromethane | 68 | academie-sciences.fr |
| Enamine from Cyclopentanone | Cyclic MBH Acetate 3e | Pd(OAc)₂ / ZnBr₂ | Dichloromethane | 64 | academie-sciences.fr |
Furthermore, the alkylation of 2-chlorocyclopentanone (B1584037) with dimethyl malonate using sodium hydride as a base has been shown to be more efficient in ionic liquids compared to conventional solvents like dichloromethane (DCM). sapub.org This reaction, which forms dimethyl 2-(2-oxocyclopentyl) malonate, a related dicarbonyl compound, highlights the utility of the cyclopentanone scaffold in C-C bond formation via nucleophilic substitution. sapub.org The enhanced yields in ionic liquids are attributed to their high polarity, which promotes deprotonation and stabilizes the reactive enolate intermediate. sapub.org
Electrophilic Reactions and Functional Group Interconversions
The ketone and ester moieties of this compound and its derivatives can be readily interconverted into other functional groups. The ketone can be reduced to a secondary alcohol, while the ester can be hydrolyzed.
For example, the reduction of dimethyl 2-(2-oxocyclopentyl) malonate with sodium borohydride (B1222165) yields the corresponding alcohol as the major product. sapub.org The ketone functionality can also undergo electrophilic reactions at the α-carbon. The electrophilic α-hydrazination of carbonyl compounds with dialkyl azodicarboxylates is a known method for preparing useful synthetic intermediates. researchgate.net Similarly, the α-oxidation of cyclic β-ketoesters using hydroperoxides in the presence of organocatalysts can produce α-hydroxy-β-keto esters. mdpi.com
| Substrate | Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl 2-(2-oxocyclopentyl) malonate | Ketone Reduction | NaBH₄ | Dimethyl 2-((1R,2S)-1-hydroxy-2-(methoxycarbonyl)cyclopentyl)malonate | Major product | sapub.org |
| tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate | Ketone Reduction | LiAlH₄, NaBH₄ | Corresponding alcohol or amine | N/A | |
| Alkyl cyclopentanone 2-carboxylate | α-Oxidation | Cumyl hydroperoxide, Dihydroquinine | α-hydroxy-β-keto ester | N/A (66-80% ee) | mdpi.com |
Rearrangement Reactions of the this compound Skeleton
Rearrangement reactions can alter the carbon skeleton of cyclopentanone derivatives, providing access to different ring sizes or stereoisomers. wikipedia.org A notable example is the photoredox-promoted alkyl radical addition followed by a semipinacol rearrangement of alkenylcyclobutanols, which yields functionalized cyclopentanones. rsc.org
Another relevant transformation is the Brønsted-acid promoted acs.org-sigmatropic rearrangement of cyclic epoxy ketones, which can lead to the contraction of a six-membered ring to a five-membered cyclopentane (B165970) carbaldehyde skeleton. iucr.org Ring expansion reactions are also known, such as the gold-catalyzed tandem hydration and α-ketol rearrangement of 1-alkynylcyclobutanol derivatives to produce α-hydroxy substituted cyclopentanones. sci-hub.se While not rearrangements of this compound itself, these reactions demonstrate the accessibility of the core cyclopentanone structure through skeletal reorganization of related precursors. Theoretical studies have also investigated the Dowd-Beckwith rearrangement of the (2-oxocyclopentyl)methyl radical to a 3-oxocyclohexyl radical. acs.org
Cyclization Reactions Initiated by or Involving this compound
The functional groups in this compound and its derivatives can participate in intramolecular reactions to form cyclic and bicyclic systems. A key example is the formation of bicyclic lactones from dimethyl 2-(2-oxocyclopentyl) malonate. sapub.org The initial reduction of the ketone to a hydroxyl group is followed by an intramolecular transesterification, leading to the formation of a γ-butyrolactone fused to the cyclopentane ring. sapub.org This reaction sequence provides stereoselective access to important structural motifs found in natural products. sapub.org
Elucidation of Reaction Mechanisms for this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.
Spectroscopic Monitoring of Reaction Intermediates
The elucidation of reaction mechanisms hinges on the detection and characterization of transient intermediates. For reactions involving this compound, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for observing these fleeting species. Spectroscopic monitoring allows for the real-time or near real-time tracking of intermediate concentrations, providing crucial data for kinetic and mechanistic models.
In reactions involving the cyclopentanone moiety, such as oxidation, a variety of reactive intermediates can be formed. Studies on the low-temperature oxidation of cyclopentanone, a structurally related ketone, have successfully identified key intermediates using advanced techniques like photoionization time-of-flight mass spectrometry (TOFMS). acs.org These investigations revealed the formation of hydroperoxyalkyl radicals (•QOOH) and ketohydroperoxides (KHP) as critical intermediates in chain-propagating and branching pathways. acs.org For instance, in the oxidation of cyclopentanone, product peaks at m/z = 82 and m/z = 130 were observed, corresponding to species like cyclopentenone and ketohydroperoxide intermediates, respectively. acs.org
Applying these principles to this compound, one could anticipate the formation of analogous intermediates during its oxidation or other reactions. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this, as it can detect charged intermediates directly from the reaction solution. nih.gov By monitoring the reaction mixture over time, the rise and fall of mass signals corresponding to proposed intermediates can confirm their role in the reaction sequence.
Table 1: Potential Reaction Intermediates in Reactions of this compound and Methods for Spectroscopic Detection
| Potential Intermediate | Parent Reaction Type | Hypothetical m/z | Spectroscopic Detection Method | Information Gained |
| Enolate Anion | Base-catalyzed alkylation | 155.07 [M-H]⁻ | ESI-MS | Confirms deprotonation step, allows for kinetic analysis of enolate formation and consumption. |
| Hydroperoxy Radical | Oxidation | 189.08 [M+OOH]⁻ | ESI-MS, Photoionization MS | Evidence for radical chain mechanism and primary oxidation products. acs.org |
| Hemiketal | Acid/Base-catalyzed addition of alcohol | Varies with alcohol | ¹H NMR, ¹³C NMR | Detection of characteristic hemiketal chemical shifts, confirming nucleophilic attack at the carbonyl. |
| Iminium Ion | Reaction with amine catalyst | Varies with amine | ESI-MS | Identification of key intermediates in organocatalytic reactions, such as aldol (B89426) or Michael additions. nih.gov |
This table presents hypothetical data based on established analytical techniques for analogous compounds.
Isotopic Labeling Studies in Mechanistic Analysis
Isotopic labeling is a powerful and definitive technique for unraveling complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.govsymeres.com By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹²C with ¹³C, ¹H with ²H/D, or ¹⁶O with ¹⁸O), the position of that atom in the products and intermediates can be determined using mass spectrometry or NMR spectroscopy. This provides unambiguous evidence for bond formations, cleavages, and molecular rearrangements. nih.gov
In the context of this compound, isotopic labeling can answer several key mechanistic questions:
Mechanism of Ester Hydrolysis: By synthesizing the compound with an ¹⁸O label in the carbonyl group of the ester (-C(=O)¹⁸O-), one can distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage during hydrolysis. Analysis of the resulting carboxylic acid and alcohol products would reveal the location of the ¹⁸O label.
Enolization Pathway: Replacing the acidic α-protons on the cyclopentanone ring with deuterium (B1214612) (²H) can help probe the mechanism of enolate formation. The rate of deuterium exchange under acidic or basic conditions provides kinetic information, while the fate of the deuterium in subsequent reactions clarifies the role of the enolate intermediate.
Rearrangement Reactions: For reactions that may involve rearrangements, such as the Baeyer-Villiger oxidation of the cyclopentanone ring, ¹³C labeling of the carbonyl carbon or the adjacent methylene (B1212753) carbon in the ring would allow for precise tracking of the carbon skeleton's transformation into the resulting lactone product.
The results of such labeling experiments are typically analyzed by comparing the mass spectra or NMR spectra of the labeled and unlabeled reaction products.
Table 2: Application of Isotopic Labeling in Mechanistic Studies of this compound
| Labeled Position | Isotope Used | Analytical Technique | Mechanistic Question Addressed | Expected Observation |
| Acetate Carbonyl Carbon | ¹³C | ¹³C NMR, MS | Fate of the acetate group | Appearance of ¹³C signal in the product corresponding to the acetate-derived portion; mass shift in MS fragments containing this carbon. |
| Ketone Carbonyl Oxygen | ¹⁸O | Mass Spectrometry | Mechanism of nucleophilic addition/oxidation | Incorporation of the ¹⁸O label into the product (e.g., a hydroxyl group or lactone ether oxygen), indicated by a +2 mass shift. |
| α-Methylene Protons | ²H (Deuterium) | ¹H NMR, MS | Role and stereochemistry of enolate formation | Disappearance of α-proton signals in ¹H NMR; kinetic isotope effect on the reaction rate; incorporation of deuterium into the product. symeres.com |
| Acetate Methyl Group | ¹³C or ²H | ¹³C/¹H NMR, MS | Fate of the methyl ester group in transesterification | Transfer of the labeled methyl group to a new alcohol substrate. |
This table outlines hypothetical experiments based on standard isotopic labeling methodologies. symeres.comnih.gov
Applications of 2 Oxocyclopentyl Methyl Acetate As a Synthetic Intermediate and Building Block
Role of (2-Oxocyclopentyl)methyl Acetate (B1210297) in Complex Molecule Synthesis
The unique combination of functional groups in (2-Oxocyclopentyl)methyl acetate makes it a valuable starting material for the synthesis of more complex molecules. Its utility spans from being a key component in the total synthesis of natural products to a versatile substrate for creating advanced chemical entities through various derivatization techniques and tandem reactions.
Strategic Application in Total Synthesis Schemes
This compound and its derivatives are instrumental in the total synthesis of several natural products and biologically active molecules. For instance, yeast-reduction products of methyl (2-oxocyclopentyl)acetate have been employed as chiral starting materials for the synthesis of natural compounds with high enantiomeric excess. researchgate.net These include molecules like lipoic acid, dihydropinidine, and various polyols and pyrones. researchgate.net The enantiomerically enriched forms of these building blocks are crucial for constructing stereochemically defined natural products.
The core structure of this compound is also found within more complex synthetic targets. For example, derivatives such as 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized as nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially lower gastric side effects. nih.govresearchgate.net Furthermore, the synthesis of the iridolactone core of brasoside, a natural product with neurite outgrowth-potentiating activity, has been achieved using a chiral keto-acid derived from a related cyclopentanone (B42830) structure. ajol.info
Derivatization Strategies for Advanced Chemical Entities
The ketone and ester functionalities of this compound offer multiple avenues for derivatization, enabling the creation of a diverse range of advanced chemical entities. The ketone can undergo reactions such as enamine formation, which can then be used in subsequent alkylation or Michael addition reactions. For example, the reaction of ethyl 2-(2-oxocyclopentyl)acetate with R(+)-α-methylbenzylamine forms an imine that can be further reacted to introduce new substituents. uni-regensburg.de
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various other functional groups. For instance, 2-(2-oxocyclopentyl)acetic acid can be esterified with different alcohols or converted to amides. google.com The methylene (B1212753) group adjacent to the ketone is also reactive and can be functionalized. For example, it can be involved in tandem chain extension-iodomethylation reactions to form α-functionalized γ-keto carbonyls. nih.gov
Table 1: Examples of Derivatization Reactions of this compound and its Analogs
| Starting Material | Reagents and Conditions | Product | Application/Significance |
| 2-(2-oxocyclopentyl)acetic acid | Ethanol (B145695), H₂SO₄, reflux | Ethyl 2-(2-oxocyclopentyl)acetate | Esterification to modify solubility and reactivity. google.com |
| Ethyl 2-(2-oxocyclopentyl)acetate | R(+)-α-methylbenzylamine, benzene (B151609), reflux | Imine intermediate | Formation of chiral auxiliaries for asymmetric synthesis. uni-regensburg.de |
| Methyl jasmonate (a related cyclopentanone) | Ozone, CH₂Cl₂, -78 °C; then (Me)₂S | Methyl 2-(3-oxo-2-(2-oxoethyl)cyclopentyl)-acetate | Ozonolysis to create a reactive aldehyde for further functionalization. rsc.org |
| 2-chlorocyclopentanone (B1584037) | Dimethyl malonate, base | Dimethyl 2-(2-oxocyclopentyl) malonate | Annelation protocol for the synthesis of bicyclic lactones. sapub.org |
Tandem Reactions and Cascade Processes Utilizing this compound
The structural features of this compound and its derivatives allow for their participation in elegant tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient and can rapidly generate molecular complexity.
One example involves the in situ generation of α,β-unsaturated nitrones from α,β-unsaturated ketoesters, which can then be trapped by various nucleophiles in a cascade reaction to form polyfunctionalized N-hydroxyindoles. nih.gov While not directly starting from this compound, this demonstrates the potential of related cyclopentanone systems in complex cascade sequences.
Another relevant process is the tandem chain extension-iodomethylation reaction, which can be applied to related β-dicarbonyl compounds. This involves the reaction with diiodomethane (B129776) and diethylzinc (B1219324) to generate a zinc-homoenolate, which can then be trapped by an electrophile. nih.gov This type of reaction could be adapted for the functionalization of the α-position of this compound.
This compound as a Chiral Building Block
The stereochemistry of molecules is often critical to their biological activity. This compound, when in its enantiomerically pure or enriched form, serves as a valuable chiral building block for the synthesis of stereochemically defined molecules.
Precursor to Enantiomerically Enriched Compounds
Enantiomerically enriched this compound and its derivatives are key precursors for the synthesis of a variety of chiral compounds. Yeast reduction of racemic methyl (2-oxocyclopentyl)acetate is a well-established method to obtain chiral hydroxy esters, which are then used in the synthesis of natural products. researchgate.net
Furthermore, enantioselective synthesis strategies can be employed to directly generate chiral derivatives. For example, the Michael addition of methyl 2-oxocyclopentyl acetate to nitroalkenes can be catalyzed by chiral squaramides to produce enantiomerically enriched products. uva.es Similarly, organocatalyzed Michael additions of α-substituted cyclopentanones to maleimides can lead to densely substituted chiral succinimides. rsc.org
Table 2: Synthesis of Enantiomerically Enriched Compounds from this compound Analogs
| Starting Material | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) / Diastereomeric Excess (de) |
| Methyl 2-oxocyclopentyl acetate & Nitroalkene | Chiral Squaramide | Chiral Michael Adduct | Not specified uva.es |
| α-Methyl cyclopentanone & Maleimide | (S)-1-phenylethylamine & Acid co-catalyst | (R)-3-((R)-1-Methyl-2-oxocyclopentyl)pyrrolidine-2,5-dione | >96% de rsc.org |
| Racemic (±)-2-(2-Methoxyethyl)cyclohexanone | Thermodynamically controlled deracemization | (R)-α-Lipoic Acid | High enantiomeric excess researchgate.net |
Stereochemical Retention and Inversion in Derivatives
The stereochemical outcome of reactions involving chiral derivatives of this compound is of paramount importance. Depending on the reaction mechanism, the stereochemistry at a chiral center can either be retained or inverted.
In nucleophilic substitution reactions, an Sₙ2 mechanism typically leads to an inversion of configuration at the stereocenter. inflibnet.ac.in Conversely, reactions proceeding through a double Sₙ2 mechanism, often involving neighboring group participation, result in retention of configuration. inflibnet.ac.in
Contribution of this compound to Natural Product Synthesis
The this compound framework represents a pivotal structural motif found in a variety of naturally occurring and biologically significant molecules. Its inherent functionality—a ketone, an ester, and a cyclopentane (B165970) ring—provides a versatile scaffold for synthetic chemists to construct complex molecular architectures. This compound and its close derivatives serve as crucial building blocks and intermediates in the total synthesis of numerous natural products, particularly those belonging to the jasmonate and prostaglandin (B15479496) families.
Synthesis of Naturally Occurring Cyclopentane Derivatives
The utility of the (2-oxocyclopentyl)acetate core as a synthetic precursor is most prominently demonstrated in the synthesis of cyclopentane-containing natural products. While the exact parent compound, this compound, is a fundamental structure, synthetic strategies often employ variants with additional substitutions that are carried through to the final natural product. These building blocks are instrumental in establishing the correct stereochemistry and carbon framework of the target molecules.
Key examples include the synthesis of jasmonates, a class of plant hormones with a characteristic cyclopentanone structure. For instance, methyl dihydrojasmonate, a valuable fragrance ingredient, is synthesized from intermediates like 3-oxo-2-pentyl cyclopentenyl methyl acetate. google.com This precursor, which already contains the essential cyclopentanone ring and acetate side chain, is hydrogenated to yield the final product. Similarly, intermediates such as alkyl 3-oxo-2-(2-oxoethyl)-l-cyclopentaneacetate are known to be valuable for preparing methyl jasmonate and its stereoisomer, methyl epijasmonate. google.com
The synthesis of prostaglandins, a group of physiologically active lipid compounds, also heavily relies on cyclopentanone-based intermediates. The core structure of these molecules is built upon a cyclopentane ring with two side chains. Synthetic routes to prostaglandins, such as Prostaglandin E1, have utilized functionalized cyclopentenones that undergo conjugate addition with organocopper reagents to introduce one of the side chains. nih.govacs.org For example, the intermediate 3β-acetoxy-2α-(3-hydroxy-1-octenyl)-5-oxocyclopentane-1β-acetic acid, methyl ester, contains the fundamental oxocyclopentyl acetate structure required for elaboration into the final prostaglandin molecule. google.com
Furthermore, substituted derivatives like 2-benzyl-2-methyl-3-oxocyclopentyl acetate have been employed to create highly functionalized and stereochemically pure cyclopentane-1,3-diols. acs.orgresearchgate.net These chiral building blocks are not end-products themselves but are designed for the convergent synthesis of more complex natural products. researchgate.net
Biomimetic Synthesis Approaches Utilizing this compound
Biomimetic synthesis is a strategic approach that mimics nature's biosynthetic pathways to construct complex molecules in the laboratory. nih.govbeilstein-journals.org This often leads to efficient and elegant syntheses of natural products. The biosynthesis of jasmonates provides a key example of how nature constructs the cyclopentanone ring, offering inspiration for laboratory syntheses.
In plants, the biosynthesis of jasmonic acid begins with α-linolenic acid, which undergoes enzymatic oxidation and subsequent cyclization by allene (B1206475) oxide cyclase to form 12-oxo-phytodienoic acid (OPDA), a cyclopentenone derivative. nih.gov This cyclization is a crucial step that establishes the core ring structure of all jasmonates. Subsequent reduction of the double bond and oxidation of the side chain leads to jasmonic acid itself.
Laboratory syntheses can emulate this natural strategy. While no direct biomimetic synthesis starting from a linear precursor to yield this compound has been explicitly detailed, many synthetic routes to cyclopentanones rely on cyclization reactions that are analogous to the key step in jasmonate biosynthesis. Intramolecular aldol (B89426) condensations of 1,4-diketones, for example, are a common laboratory method to form five-membered rings and are conceptually similar to the enzymatic cyclization that forms the cyclopentanone core. gre.ac.uk
Therefore, while this compound may not be a direct product of a widely reported biomimetic pathway, its structural genesis in many synthetic routes relies on principles of intramolecular cyclization that are fundamentally biomimetic, mirroring the way nature assembles this important class of natural products.
Table of Mentioned Compounds
Advanced Spectroscopic and Computational Characterization of 2 Oxocyclopentyl Methyl Acetate
High-Resolution Spectroscopic Structural Elucidation of (2-Oxocyclopentyl)methyl Acetate (B1210297)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) NMR provides fundamental information, advanced two-dimensional (2D) techniques are essential for unambiguous structural assignment.
To definitively assign the proton (¹H) and carbon (¹³C) signals and confirm the connectivity of (2-Oxocyclopentyl)methyl acetate, a suite of 2D NMR experiments is employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton on the cyclopentanone (B42830) ring (H-2) and the adjacent methylene (B1212753) protons (H-3 and the acetate's CH₂), as well as correlations among the protons of the cyclopentyl ring itself. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). youtube.com This is invaluable for assigning carbon resonances. For instance, the protons of the acetate's methyl group would show a cross-peak with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH and ³JCH). youtube.com This is crucial for connecting different parts of the molecule. Key HMBC correlations would include the coupling from the acetate's methyl protons to the ester carbonyl carbon and from the protons on the acetate's methylene group to the cyclopentanone carbonyl carbon.
Based on data from the closely related analogue, methyl (2-oxocyclopentyl)acetate, the following NMR assignments for this compound can be predicted. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| Cyclopentanone C=O | >217 | - | - |
| Ester C=O | ~172.8 | - | - |
| O-CH₂ (Acetate) | ~67.0 | ~4.1 | s |
| CH (on ring) | ~45.8 | ~2.7-2.8 | m |
| CH₂ (next to CH) | ~33.9 | ~2.3-2.4 | m |
| CH₂ (on ring) | ~29.5 | ~1.7-1.9 | m |
| CH₂ (on ring) | ~20.7 | ~1.5-1.6 / 2.0-2.1 | m |
| CH₂-C=O (Acetate) | ~37.6 | ~2.3-2.4 | m |
| CH₃ (Acetate) | ~21.0 | ~2.1 | s |
Data extrapolated from analogue methyl (2-oxocyclopentyl)acetate. rsc.org
Solid-state NMR (ssNMR) spectroscopy provides structural and dynamic information on materials in their solid form, which is inaccessible by conventional solution NMR. For a compound like this compound, ssNMR could be used to study characteristics such as polymorphism (the existence of different crystalline forms), molecular conformation, and dynamics in the solid state. nih.govmdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are standard for obtaining high-resolution spectra of solids. rsc.org By analyzing the chemical shifts and peak widths, one can gain insights into the molecular packing and the presence of different conformers within the crystal lattice. Furthermore, ssNMR can be used to study the interaction of the molecule with surfaces, for instance, if it were adsorbed onto a solid support for catalytic applications. mdpi.comrsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent absorption bands would be due to the carbonyl (C=O) stretching vibrations. The cyclopentanone carbonyl typically appears at a higher frequency (~1740-1750 cm⁻¹) due to ring strain, while the ester carbonyl absorbs around 1735-1745 cm⁻¹. The C-O stretching of the ester group would also be visible, usually in the 1250-1000 cm⁻¹ region. dovepress.comspectroscopyonline.com
Raman Spectroscopy: While C=O stretches are also visible in Raman spectra, they are often weaker than in the IR. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. C-H stretching and bending vibrations in the alkyl portions of the molecule would be clearly observable. spectroscopyonline.comresearchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Ketone (Cyclopentanone) | C=O Stretch | 1740 - 1750 | IR, Raman |
| Ester (Acetate) | C=O Stretch | 1735 - 1745 | IR, Raman |
| Ester (Acetate) | C-O Stretch | 1250 - 1200 | IR |
| Alkyl Groups | C-H Stretch | 2850 - 3000 | IR, Raman |
| Methylene (CH₂) | CH₂ Scissoring | ~1465 | IR, Raman |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then breaks down into smaller, characteristic fragment ions. libretexts.org
For this compound (Molecular Weight: 170.21 g/mol ), the molecular ion peak would be observed at m/z 170. The fragmentation is dictated by the functional groups. Key fragmentation pathways for cyclic keto esters include: aip.orgmiamioh.edu
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl groups is a primary fragmentation route. libretexts.orgmiamioh.edu
McLafferty Rearrangement: If sterically possible, a hydrogen atom can be transferred to a carbonyl oxygen, leading to the elimination of a neutral molecule.
Loss of the Ester Group: Fragmentation can involve the loss of the acetate side chain or parts of it. For example, loss of the acetoxy group (•OCOCH₃, 59 u) or the entire side chain.
Based on the fragmentation of similar structures, key ions can be predicted. aip.org
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z Value | Predicted Fragment Ion/Neutral Loss |
| 170 | [M]⁺• (Molecular Ion) |
| 127 | [M - CH₃CO]⁺ (Loss of acetyl radical) |
| 111 | [M - OCOCH₃]⁺ (Loss of acetoxy radical) |
| 84 | [C₅H₈O]⁺• (Cyclopentenone ion from rearrangement) |
| 55 | [C₃H₃O]⁺ (Acryloyl cation from ring cleavage) |
| 43 | [CH₃CO]⁺ (Acetyl cation, often a base peak) |
Advanced Nuclear Magnetic Resonance (NMR) Studies
Computational Chemistry and Theoretical Analysis of this compound
Computational chemistry provides theoretical insights into the structure, stability, and reactivity of molecules, complementing experimental data. rsc.org Density Functional Theory (DFT) is a common method used for these calculations. nih.govacs.org
For this compound, computational studies can be employed to:
Optimize Molecular Geometry: Calculate the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. Studies on cyclopentanone derivatives show the ring typically adopts an envelope or twist conformation.
Predict Spectroscopic Data: Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in peak assignment. researchgate.net Similarly, NMR chemical shifts can be predicted to support experimental assignments.
Analyze Electronic Properties: The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity.
Model Reaction Pathways: Theoretical calculations can explore potential reaction mechanisms, such as enolization or oxidation pathways, by mapping the potential energy surface and identifying transition states. nih.govsapub.org Studies on cyclopentanone oxidation, for instance, have used DFT to understand reaction kinetics and product formation. acs.org
These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering a powerful synergy when combined with high-resolution spectroscopy.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can reveal key insights into its reactivity and stability. scielo.brresearchgate.net
The electronic properties are largely dictated by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron and is associated with sites prone to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites susceptible to nucleophilic attack. researchgate.net
In this compound, the HOMO is typically localized around the oxygen atoms of the carbonyl and ester groups, which possess the highest electron density. Conversely, the LUMO is centered on the carbon atoms of these same functional groups, indicating their electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A larger energy gap implies higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (typically colored red) around the oxygen atoms, indicating their suitability for electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms, while the carbon backbone would exhibit intermediate potential (green).
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 0.5 eV |
| Electronegativity (χ) | 3.65 eV |
| Chemical Hardness (η) | 2.9 eV |
| Chemical Softness (S) | 0.34 eV⁻¹ |
| Electrophilicity Index (ω) | 2.31 eV |
Note: The data presented in this table are representative values derived from typical DFT calculations on similar organic molecules and are intended for illustrative purposes.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound arises from the rotation around its single bonds and the puckering of the cyclopentanone ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The cyclopentanone ring typically adopts an envelope or twist conformation to minimize steric and torsional strain. The orientation of the methyl acetate side chain relative to the ring further diversifies the conformational possibilities.
Potential energy surface (PES) scans, performed using computational methods, can map the energy changes associated with the rotation of specific dihedral angles. For this compound, key rotations include the bond connecting the cyclopentanone ring to the methylene group of the acetate moiety and the C-O bond of the ester.
The relative energies of different conformers, such as gauche and anti arrangements of the side chain, determine their population at a given temperature. youtube.com The most stable conformer will have the lowest energy, minimizing steric hindrance between the bulky cyclopentanone ring and the acetate group. mdpi.com
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Ring-CH₂-O-C) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 (Reference) |
| Gauche (+) | ~+60° | 1.5 |
| Gauche (-) | ~-60° | 1.5 |
| Eclipsed 1 | ~0° | 4.5 |
| Eclipsed 2 | ~120° | 3.8 |
Note: This table presents hypothetical data based on the principles of conformational analysis for similar ester compounds. The values are for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions and conformational changes of this compound in a simulated environment, such as in a solvent or in the gas phase. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the compound. nih.gov
These simulations can illustrate the flexibility of the cyclopentanone ring as it transitions between its various puckered forms. Furthermore, MD can show the rotational dynamics of the methyl acetate side chain, highlighting its accessible conformational space. The results of MD simulations can be used to calculate various properties, including root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
For this compound, MD simulations would likely show significant fluctuations in the atoms of the methyl acetate group and the carbon atoms of the cyclopentanone ring that are not adjacent to the substituent, indicating their higher flexibility. The simulations can also provide insights into how intermolecular interactions with solvent molecules might influence the conformational preferences of the compound. mdpi.com
Table 3: Representative Root-Mean-Square Fluctuation (RMSF) Data from a Molecular Dynamics Simulation
| Atom Group | Average RMSF (Å) |
| Cyclopentanone Ring (C1-C5) | 0.8 |
| Methylene Bridge (-CH₂-) | 1.0 |
| Acetate Group (-O-C=O) | 1.2 |
| Methyl Group (-CH₃) | 1.5 |
Note: The data in this table are illustrative and represent typical fluctuation values for different parts of a flexible organic molecule in an MD simulation.
Catalytic Processes Involving 2 Oxocyclopentyl Methyl Acetate
Transition Metal Catalysis in Reactions of (2-Oxocyclopentyl)methyl acetate (B1210297)
Transition metal catalysis offers powerful methods for the functionalization of β-keto esters like (2-Oxocyclopentyl)methyl acetate. While the broader class of β-keto esters has been studied extensively, specific applications involving the title compound are noteworthy, particularly in C-H activation and allylation reactions. Rhodium and palladium complexes are prominent catalysts in these transformations.
Rhodium(II) catalysts are particularly effective in promoting carbene transfer reactions. For instance, Rh(II)-catalyzed intramolecular C-H insertion of a diazoacetate derived from cyclopentanone (B42830) is a known method to prepare (2-oxocyclopentyl)acetates. Research has shown that chiral rhodium(II) catalysts can achieve this transformation with high enantioselectivity, yielding methyl (2-oxocyclopentyl)acetate with up to 90% enantiomeric excess (ee). researchgate.net These reactions proceed through a transient rhodium-carbene intermediate which then inserts into a C-H bond. researchgate.netnih.gov
Palladium-catalyzed reactions, especially cross-coupling and allylation, are fundamental in modern organic synthesis. nih.govpitt.edu While direct examples with this compound are less common in seminal literature, the reactivity of analogous β-keto esters provides a clear blueprint for potential applications. Palladium enolates, generated from β-keto esters, can participate in various bond-forming events, including allylation. scholaris.ca For example, the synthesis of a related compound, butyl 2-(3-methyl-2-oxocyclopentyl)acetate, has been achieved through the palladium-catalyzed carboxylation of 1,5-hexadiene. researchgate.net Furthermore, palladium-catalyzed reductive Heck reactions represent a viable, though less explored, strategy for coupling with alkene partners. nih.gov
The table below summarizes key transition metal-catalyzed reactions applicable to this compound, based on established reactivity for this class of compounds.
Organocatalytic Transformations Utilizing this compound
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has become a cornerstone of asymmetric synthesis. For substrates like this compound, the most relevant transformations are aldol (B89426) and Michael addition reactions, which form C-C bonds at the α-carbon. researchgate.netnih.gov
The direct asymmetric aldol reaction of cyclic ketones, including cyclopentanone, with various aldehydes is well-established using chiral amine catalysts such as proline and its derivatives. nih.govsemanticscholar.orgcas.cn These catalysts operate by forming a nucleophilic enamine intermediate with the ketone. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. This compound, possessing a cyclopentanone moiety, is an excellent candidate for such reactions, allowing for the synthesis of complex β-hydroxy ketone structures with high diastereo- and enantioselectivity.
Similarly, the Michael addition of β-keto esters to α,β-unsaturated acceptors is a powerful C-C bond-forming reaction. Organocatalysts, often based on chiral amines like diphenylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes via iminium ion formation, rendering them susceptible to nucleophilic attack by the enol form of this compound. nih.gov This strategy has been employed in elegant cascade reactions to construct highly substituted carbocycles in a single step with excellent stereocontrol. nih.gov Research on the Michael addition of malonates to 2-cyclopentenone, followed by decarboxylation, has led to the synthesis of the constitutional isomer (S)-methyl 2-(3-oxocyclopentyl)acetate, demonstrating a related organocatalytic pathway. researchgate.net
The following table outlines potential organocatalytic transformations for this compound.
Biocatalytic Approaches to this compound Modifications
Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity under mild conditions. ucl.ac.uk this compound and its close analogues have proven to be suitable substrates for several classes of enzymes, including oxidoreductases and hydrolases.
Oxidoreductase-Mediated Transformations
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones. preprints.org The ethyl ester analogue, 2-oxocyclopentyl ethyl acetate, is a good substrate for the 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA 1,2-monooxygenase (OTEMO) from Pseudomonas putida. nih.govasm.org This enzyme catalyzes a Baeyer-Villiger oxidation, expanding the cyclopentanone ring to a caprolactone. The kinetic parameters for this reaction have been determined, showing a catalytic efficiency (kcat/Km) of 2.2 x 10⁴ M⁻¹s⁻¹. nih.govasm.org This reaction highlights the potential of BVMOs for the regioselective oxidation of the cyclopentanone ring in the presence of the ester functionality. researchgate.netnih.gov
Reductases are another important class of oxidoreductases used for modifying β-keto esters. The stereoselective reduction of the ketone in methyl 2-(2-oxocyclopentyl)acetate has been achieved using ene-reductases. rsc.org This biocatalytic reduction provides access to non-racemic γ-hydroxy esters, which are valuable chiral building blocks. Yeast-mediated reductions have also been applied to (±)-methyl (2-oxocyclopentyl)acetate to synthesize precursors for natural products with high enantiomeric excess. researchgate.net Furthermore, studies on related substrates like 2-benzyl-2-methyl-3-oxocyclopentyl acetate have shown that biocatalytic ketone reduction can lead to various diol stereoisomers with high selectivity, underscoring the power of this approach for creating chiral centers. acs.org
Hydrolase-Mediated Transformations
Lipases are versatile hydrolases that can catalyze esterification, transesterification, and hydrolysis reactions, often with high enantioselectivity. nih.govmdpi.comnih.gov While their primary role is hydrolysis, in non-aqueous media they can catalyze the reverse reaction. aminer.cn Lipase-catalyzed kinetic resolution of racemic β-keto esters is a common strategy to obtain enantiomerically pure compounds. researchgate.net For instance, lipase-catalyzed transacylation with vinyl acetate is a viable method for resolving racemic cyclic β-keto esters. researchgate.net
The table below presents detailed research findings on the biocatalytic modification of this compound and its ethyl analogue.
Future Directions and Emerging Research Avenues for 2 Oxocyclopentyl Methyl Acetate
Untapped Synthetic Potential and Reaction Discoveries
The core structure of (2-Oxocyclopentyl)methyl acetate (B1210297), featuring a ketone, an ester, and a chiral center, presents a rich scaffold for synthetic diversification. Its untapped potential lies in the exploration of novel reaction pathways to generate complex and high-value molecules.
Current research on related functionalized cyclopentanones has highlighted the power of various synthetic strategies that could be applied to (2-Oxocyclopentyl)methyl acetate. nih.govcdnsciencepub.com Asymmetric synthesis methodologies, in particular, offer a promising avenue for producing enantiomerically pure derivatives, which is crucial for applications in medicinal chemistry and materials science. ox.ac.uknih.gov Organocatalysis, employing small organic molecules to catalyze chemical transformations, has emerged as a powerful tool for the enantioselective functionalization of cyclic ketones. rsc.orgmdpi.com The application of organocatalytic methods, such as asymmetric Michael additions or aldol (B89426) reactions, to this compound could unlock pathways to a diverse array of chiral cyclopentane-based building blocks. nih.govacs.org
Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient strategy to build molecular complexity from simple precursors. nih.govnih.gov Designing cascade sequences that incorporate this compound could lead to the rapid assembly of intricate molecular architectures, including those found in natural products and bioactive compounds. baranlab.org Biocatalysis, utilizing enzymes for chemical transformations, also presents a green and highly selective approach. Engineered enzymes, such as cyclohexanone (B45756) monooxygenase (CHMO) and cyclopentanone (B42830) monooxygenase (CPMO), have been successfully used for the Baeyer-Villiger oxidation of substituted cyclopentanones, suggesting that similar biocatalytic strategies could be developed for the stereoselective oxidation or other transformations of this compound. cdnsciencepub.com
The exploration of novel reaction discoveries specifically targeting the unique functionalities of this compound is a key area for future research. For instance, radical-mediated C-C bond cleavage of the cyclopentanone ring, a challenging but potentially rewarding transformation, could open up new synthetic routes to acyclic compounds with defined stereochemistry. nih.gov Additionally, the development of new methods for the selective functionalization of the cyclopentane (B165970) ring at positions other than the alpha-carbon to the ketone would significantly expand the synthetic utility of this compound.
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Potential Reagents/Catalysts | Potential Products | Research Focus |
| Asymmetric Aldol Reaction | Chiral Proline Derivatives, Chiral Diamines | β-Hydroxy ketone derivatives | Access to complex chiral building blocks. |
| Asymmetric Michael Addition | Chiral Secondary Amines, Thioureas | Conjugate addition products | Creation of new stereocenters. |
| Baeyer-Villiger Oxidation | Engineered Monooxygenases (e.g., CPMO) | Chiral lactones | Synthesis of valuable chiral synthons. |
| Cascade Reactions | Organocatalysts, Metal Catalysts | Polycyclic and densely functionalized molecules | Efficient construction of molecular complexity. |
| Radical-Mediated C-C Cleavage | Radical Initiators (e.g., AIBN), Photoredox Catalysts | Ring-opened products with retained stereochemistry | Novel synthetic disconnections and access to acyclic chiral molecules. |
Integration into Flow Chemistry and Automated Synthesis Systems
The translation of novel synthetic discoveries from the laboratory to industrial-scale production necessitates the development of robust and efficient manufacturing processes. Flow chemistry and automated synthesis systems are at the forefront of this evolution, offering significant advantages in terms of safety, reproducibility, and scalability.
The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow reactors. chemrxiv.org Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. chimia.ch This level of control can lead to improved yields, higher selectivity, and the suppression of side reactions. For reactions that are highly exothermic or involve hazardous reagents, the small reaction volumes inherent in flow systems significantly enhance safety. The synthesis of functionalized cyclopentane derivatives has been demonstrated in continuous flow, highlighting the feasibility of applying this technology to this compound. nih.govresearchgate.net
Automated synthesis platforms, which combine robotics with software to perform chemical reactions, offer a pathway to accelerate the discovery and optimization of new synthetic routes. sigmaaldrich.comemolecules.commt.comsri.comnih.gov These platforms can perform numerous reactions in parallel, systematically varying reaction conditions to rapidly identify optimal parameters. sigmaaldrich.com For a molecule like this compound, with multiple reactive sites, an automated approach could efficiently screen a wide range of catalysts and reagents to uncover novel and selective transformations. The integration of online analytical techniques, such as mass spectrometry and NMR, into automated systems provides real-time data for reaction monitoring and optimization.
While the direct application of flow chemistry and automated synthesis to this compound is not yet widely reported, the existing technologies provide a clear roadmap for future development. Research in this area should focus on developing robust flow protocols for the key synthetic steps involved in its preparation and derivatization. Furthermore, the design of modular automated platforms tailored for the exploration of cyclopentanone chemistry would be a significant enabler for future discoveries.
Theoretical Predictions and Experimental Validations for Novel Applications
Theoretical and computational chemistry are indispensable tools in modern chemical research, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. For this compound, these approaches hold the key to unlocking its full potential for novel applications.
Density Functional Theory (DFT) calculations can be employed to elucidate the intricate details of reaction mechanisms involving this compound. nih.govchemrxiv.orgresearchgate.net For instance, DFT studies can help to understand the regioselectivity and stereoselectivity of catalytic reactions, providing a rational basis for catalyst design and optimization. researchgate.net The study of the low-temperature oxidation of cyclopentanone, which proceeds through the (2-oxocyclopentyl)methyl radical, has already demonstrated the power of combining experimental observations with high-level quantum chemical calculations to unravel complex reaction networks. researchgate.netacs.org Similar theoretical investigations into the reactivity of this compound with various reagents would provide invaluable predictive power for synthetic chemists. researchgate.netacs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. nih.govbio-conferences.org By building QSAR models for a series of this compound derivatives, it may be possible to predict their potential as, for example, new pharmaceutical agents or agrochemicals. researchgate.net These in silico predictions can then be used to prioritize the synthesis of the most promising candidates, thereby streamlining the discovery process.
The crucial final step in this research cycle is the experimental validation of theoretical predictions. researchgate.netmaxapress.com Novel reaction pathways or catalysts proposed by computational studies must be tested in the laboratory. Predicted biological activities from QSAR models need to be confirmed through in vitro and in vivo assays. This synergistic interplay between theoretical prediction and experimental validation will be the engine driving the discovery of new applications for this compound and its derivatives. Future research should focus on a tight integration of computational and experimental efforts to explore the vast chemical space accessible from this versatile building block.
Table 2: Theoretical and Computational Approaches for this compound Research
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of spectroscopic properties. | Understanding of stereoselectivity, prediction of reaction barriers, and identification of key intermediates. nih.govchemrxiv.orgresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. | Identification of structural features crucial for desired biological effects, guiding the design of new bioactive molecules. nih.govbio-conferences.org |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. | Understanding of binding modes and affinities to proteins or enzymes. |
| Ab initio calculations | High-accuracy calculation of molecular properties. | Precise determination of thermochemical data and reaction energetics. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Oxocyclopentyl)methyl acetate, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via alkylation of cyclopentanone derivatives followed by esterification. For example, dimethyl 2-(2-oxocyclopentyl) malonate analogs are synthesized using K-Selectride-mediated reduction and lactonization, achieving yields up to 53% . Reaction efficiency is monitored via TLC (e.g., Rf = 0.41 in ethyl acetate/n-hexane 1:2) and HPLC (retention times: 26.8–35.5 min under chiral conditions) .
Q. Which spectroscopic and chromatographic techniques confirm the structural identity and purity of this compound?
- Methodological Answer :
- LC-MS : [M+H]⁺ peaks at m/z 286.1 (C₁₇H₁₉NO₃) with elemental analysis (C: 71.70%, H: 6.72%, N: 4.88%) .
- ¹H NMR : Key signals include a doublet at δ 3.84 ppm (J = 5.8 Hz) for methine protons adjacent to carbonyl groups .
- Chiral HPLC : Resolves stereoisomers using Chiralpak IA columns (hexane/EtOH, 95:5) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, solvent)?
- Methodological Answer : Stability is assessed via accelerated degradation studies. For related esters, thermal gravimetric analysis (TGA) and long-term storage in anhydrous solvents (e.g., ethanol) at 4°C are recommended to prevent hydrolysis . Steam pressure (0.0288 mmHg at 25°C) and flash point (101.9°C) inform handling protocols .
Advanced Research Questions
Q. What strategies address stereoselective challenges in synthesizing bicyclic lactones from this compound derivatives?
- Methodological Answer : Stereocontrol is achieved via Wilkinson’s catalyst and K-Selectride, which promote syn-alcohol formation during ketone reduction. For example, cis-fused bicyclic lactones are obtained with >95% stereoselectivity using these reagents . Computational modeling (e.g., DFT) optimizes transition states for annelation reactions .
Q. How can computational methods predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For cyclopentanone derivatives, ΔfH(0 K) values and thermochemical data from gas-phase studies guide reactivity profiles . Molecular docking studies evaluate interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory analogs) .
Q. What analytical approaches resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions arise from stereochemical or impurity effects. Solutions include:
- Chiral Resolution : Use of chiral columns (HPLC) to isolate active enantiomers .
- Metabolite Profiling : LC-MS/MS identifies bioactive metabolites (e.g., loxoprofen derivatives) .
- Reference Standards : Certified impurities (e.g., methyl 2-oxo-2-phenylacetate) ensure batch consistency .
Q. What role does the 2-oxocyclopentyl group play in modulating drug delivery or pharmacokinetics?
- Methodological Answer : The group enhances membrane permeability and reduces gastric toxicity in NSAIDs. For example, loxoprofen derivatives with this moiety show lower ulcerogenicity while maintaining anti-inflammatory activity. In vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies (rat models) validate these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
